molecular formula C10H7BrClN B3005879 6-Bromo-2-chloro-8-methylquinoline CAS No. 99455-14-8

6-Bromo-2-chloro-8-methylquinoline

Cat. No. B3005879
CAS RN: 99455-14-8
M. Wt: 256.53
InChI Key: FCWVVYZNPYLTNJ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloro-8-methylquinoline is 1S/C10H7BrClN/c1-6-4-8 (11)5-7-2-3-9 (12)13-10 (6)7/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-8-methylquinoline is a solid at room temperature . It has a predicted boiling point of 352.2±37.0 °C and a predicted density of 1.591±0.06 g/cm3 .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline derivatives, including 6-Bromo-2-chloro-8-methylquinoline, have various applications in medicinal and industrial chemistry . They are present in numerous biological compounds and are used in the treatment of various diseases . Therefore, there is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

6-bromo-2-chloro-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWVVYZNPYLTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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